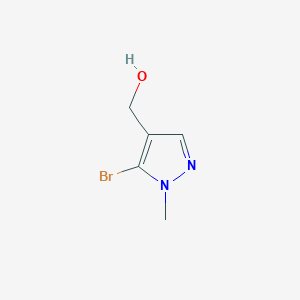![molecular formula C13H25NO2 B6228727 tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate CAS No. 1100753-97-6](/img/no-structure.png)
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate, also known as tert-butyl cyclohexyl carbamate (TBC), is an organic compound belonging to the family of carbamates. It is a versatile compound that has been used in a variety of scientific research applications, including pharmaceuticals, agrochemicals, and biocatalysis. It is a colorless liquid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
TBC has been used in various scientific research applications such as drug delivery, agrochemicals, and biocatalysis. It has been used as a drug delivery system for the delivery of drugs to specific tissues. It has also been used as an insecticide and fungicide in agricultural applications. In biocatalysis, it has been used as a catalyst for the synthesis of various organic compounds.
Wirkmechanismus
TBC acts as a prodrug, meaning that it is converted into an active form in the body. In the presence of specific enzymes, the tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate group is cleaved and the cyclohexyl group is converted into an active form. This active form then binds to specific receptors in the body, resulting in the desired effect.
Biochemical and Physiological Effects
TBC is known to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in drug metabolism and to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been found to have anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
TBC has several advantages for use in lab experiments. It is a versatile compound that is soluble in most organic solvents, making it easy to handle and store. It is also relatively inexpensive. However, it has some limitations as well. TBC has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can decompose over time.
Zukünftige Richtungen
TBC has a wide range of potential applications in scientific research. It has been used in drug delivery systems, agrochemicals, and biocatalysis. In the future, it could be used as a target for drug design, as a catalyst for organic synthesis, or as an insecticide or fungicide in agriculture. Additionally, further research could be done on the biochemical and physiological effects of TBC to better understand its mechanism of action. Finally, research could be done to improve the stability and solubility of TBC to make it more suitable for use in lab experiments.
Synthesemethoden
TBC is synthesized by the reaction of tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate alcohol and cyclohexyl isocyanate in the presence of a base catalyst. The reaction is carried out at a temperature of 60-70°C and a pressure of 0.1-0.2 MPa. The reaction yields a product with a purity of 99.5%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate involves the reaction of tert-butyl chloroformate with (1R)-1-cyclohexylethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "(1R)-1-cyclohexylethylamine", "base (e.g. triethylamine)" ], "Reaction": [ "Add (1R)-1-cyclohexylethylamine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride that is produced.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS-Nummer |
1100753-97-6 |
Produktname |
tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate |
Molekularformel |
C13H25NO2 |
Molekulargewicht |
227.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



